3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid
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Overview
Description
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H6F3NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both a methyl group and a trifluoromethyl group on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction. The use of high-pressure reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its molecular target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another positional isomer with different chemical properties.
3-Methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid: Similar but with the carboxylic acid group at a different position
Uniqueness
3-Methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a methyl group and a trifluoromethyl group on the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H6F3NO2 |
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Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-2-12-3-5(8(9,10)11)6(4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
GHHOYYFXEHHFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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